An In-Depth Technical Guide to the Physicochemical Properties of (2-Bromo-6-fluoro-4-methylphenyl)methanol
An In-Depth Technical Guide to the Physicochemical Properties of (2-Bromo-6-fluoro-4-methylphenyl)methanol
Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is governed by a profound understanding of its fundamental physicochemical properties. These characteristics are not mere data points; they are the critical determinants of a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). For researchers, scientists, and drug development professionals, a comprehensive physicochemical profile is the foundational blueprint upon which successful lead optimization and formulation strategies are built.
This guide provides an in-depth technical examination of (2-Bromo-6-fluoro-4-methylphenyl)methanol, a substituted benzyl alcohol derivative. While specific experimental data for this compound is not extensively published, this document serves as a procedural and intellectual framework for its characterization. We will present predicted data as a baseline and then delve into the authoritative, field-proven experimental protocols required to empirically determine these properties. The emphasis is on the causality behind methodological choices, ensuring that each protocol functions as a self-validating system for generating robust and reliable data.
Compound Identification and Structural Attributes
A precise understanding of the molecular structure is the starting point for all subsequent analysis.
| Identifier | Value | Source |
| Chemical Name | (2-Bromo-6-fluoro-4-methylphenyl)methanol | - |
| CAS Number | 1936564-11-2 | [1][2] |
| Molecular Formula | C₈H₈BrFO | [1][2] |
| Molecular Weight | 219.05 g/mol | [1][2] |
| SMILES | OCC1=C(F)C=C(C)C=C1Br | [2] |
| Structure | ![]() | - |
The structure reveals a benzyl alcohol core substituted with a bromine atom, a fluorine atom, and a methyl group. These substituents are expected to significantly influence the molecule's polarity, acidity, and lipophilicity. The bromine and fluorine atoms, being electron-withdrawing, will impact the electron density of the aromatic ring and the acidity of the benzylic alcohol proton.
Predicted Physicochemical Profile: A Computational Starting Point
Computational models provide valuable, albeit preliminary, insights into a compound's properties. These predictions, derived from the molecule's structure, guide initial experimental design and help anticipate potential challenges.
| Property | Predicted Value | Significance in Drug Development |
| Boiling Point | 276.0 ± 35.0 °C | [3] |
| Density | 1.565 ± 0.06 g/cm³ | [3] |
| pKa | 13.61 ± 0.10 | [3] |
Disclaimer: The values listed above are computationally predicted and have not been experimentally verified. They should be used as estimates to guide empirical studies.
Section 1: Thermal Properties - Melting Point Determination
Expertise & Experience: The melting point is a fundamental indicator of a compound's purity and lattice energy. A sharp, defined melting range is characteristic of a pure crystalline solid, whereas a broad range often suggests impurities or the presence of multiple crystalline forms (polymorphs). This parameter is critical for solid-state characterization and informs decisions on storage, handling, and formulation.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes a standard, reliable method for determining the melting range of a solid compound.
Causality: The choice of a capillary method is based on its precision, small sample requirement, and the ability to visually observe the phase transition, which provides qualitative information about purity.
Methodology:
-
Sample Preparation: Ensure the (2-Bromo-6-fluoro-4-methylphenyl)methanol sample is completely dry and finely powdered to ensure uniform packing and heat transfer.
-
Capillary Loading: Load the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the tube on a hard surface.
-
Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Heating Profile:
-
Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid heating scan (10-20 °C/min) to get a rough estimate.
-
Fine Scan: For an accurate determination, start heating at a rate of 10-20 °C/min until the temperature is ~15-20 °C below the estimated melting point.
-
Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium between the sample and the heating block.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid particle melts (T₂).
-
The melting range is reported as T₁ - T₂. For a pure compound, this range should be narrow (e.g., < 2 °C).
-
Self-Validation: The protocol's validity is ensured by the use of a calibrated apparatus. Calibration should be regularly performed using certified reference standards with known melting points (e.g., vanillin, caffeine). The sharpness of the melting range serves as an internal check on the sample's purity.
Section 2: Aqueous Solubility - A Cornerstone of Bioavailability
Expertise & Experience: Aqueous solubility is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed and exert its therapeutic effect. Poor solubility is a primary cause of failure for many drug candidates.[4] We must distinguish between kinetic and thermodynamic solubility. While kinetic solubility is a high-throughput measure of how readily a compound dissolves from a DMSO stock, thermodynamic solubility represents the true equilibrium concentration of a saturated solution, a more relevant measure for predicting in-vivo behavior.[5][6]
Experimental Protocol: Thermodynamic Solubility Assessment via Shake-Flask Method
Causality: The shake-flask method is the gold standard for determining thermodynamic solubility because it allows the system to reach true equilibrium between the solid and dissolved states.[5] Using HPLC-UV for analysis provides high selectivity and sensitivity, allowing for accurate quantification.[4]
Caption: Workflow for Thermodynamic Solubility Determination.
Methodology:
-
Preparation of Standards: Prepare a stock solution of (2-Bromo-6-fluoro-4-methylphenyl)methanol in a suitable organic solvent (e.g., DMSO). Create a calibration curve by making serial dilutions of the stock into the assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Incubation: Add an excess of the solid compound (approx. 1 mg) to a glass vial containing a known volume (e.g., 1 mL) of the aqueous buffer.[5]
-
Equilibration: Seal the vials and place them in a shaker or on a vial roller system at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.[5][6]
-
Phase Separation: After incubation, allow the vials to stand to let the solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining undissolved solid.
-
Sampling and Analysis: Carefully remove an aliquot of the clear supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove any fine particulates.
-
Quantification: Analyze the filtrate by a validated HPLC-UV method. Determine the concentration of the compound by comparing its peak area to the calibration curve. The resulting concentration is the thermodynamic solubility.
Self-Validation: The presence of undissolved solid in the vial at the end of the experiment visually confirms that a saturated solution was achieved. The use of a multi-point calibration curve ensures the accuracy of the quantification. The assay should be run in at least duplicate to ensure reproducibility.[4]
Section 3: Lipophilicity - The Key to Membrane Permeation
Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial predictor of membrane permeability, plasma protein binding, and metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically 7.4) is the more physiologically relevant parameter.
Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method
Causality: This method directly measures the partitioning of the compound between an aqueous and an organic phase, providing a direct, unambiguous measure of lipophilicity. Pre-saturating the solvents minimizes volume changes upon mixing and ensures a more accurate result.
Caption: Shake-Flask Method for LogD Determination.
Methodology:
-
Solvent Preparation: Prepare the aqueous phase (e.g., phosphate buffer at pH 7.4) and the organic phase (n-octanol). Pre-saturate each solvent by mixing them vigorously together for several hours, then allowing them to separate. This prevents volume changes during the experiment.
-
Compound Addition: Add a known amount of the compound stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer. The final concentration should be well below the compound's aqueous solubility limit to avoid precipitation.
-
Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the two immiscible layers.
-
Sampling: Carefully withdraw a precise aliquot from the aqueous phase and another from the n-octanol phase. Be cautious not to disturb the interface.
-
Quantification: Determine the concentration of the compound in each aliquot using a validated HPLC-UV method against a suitable calibration curve.
-
Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)
Self-Validation: The mass balance of the compound should be checked by comparing the total amount of compound recovered from both phases to the initial amount added. A recovery of 90-110% indicates a valid experiment. Running the experiment in triplicate provides statistical confidence in the result.
Section 4: Spectroscopic Characterization
Expertise & Experience: Spectroscopic analysis provides unambiguous confirmation of a molecule's chemical structure and identity. Each technique offers a unique piece of the structural puzzle. For a novel compound, a full suite of spectroscopic data is required for definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.
-
¹H NMR Spectroscopy:
-
Expected Signals: Based on the structure of (2-Bromo-6-fluoro-4-methylphenyl)methanol, we can predict the following proton environments:
-
-CH₃ (Methyl Protons): A singlet, likely in the 2.2-2.5 ppm range.[7]
-
-CH₂- (Methylene Protons): A singlet or a doublet (due to coupling with the -OH proton, which may or may not be observed depending on the solvent and concentration), expected around 4.5-4.8 ppm.
-
-OH (Hydroxyl Proton): A broad singlet whose chemical shift is highly variable (typically 1-5 ppm), which will exchange with D₂O.
-
Ar-H (Aromatic Protons): Two distinct signals in the aromatic region (6.8-7.5 ppm), likely appearing as doublets or more complex multiplets due to coupling with the fluorine atom.[8]
-
-
Causality of Signal Position: The electronegativity of adjacent atoms (O, F, Br) deshields nearby protons, shifting their signals downfield.
-
-
¹³C NMR Spectroscopy:
-
Expected Signals: The molecule has 8 carbon atoms, but due to symmetry, we might expect fewer than 8 signals. The predicted distinct carbon environments are:
-
-CH₃: A signal in the aliphatic region (~20 ppm).
-
-CH₂-: A signal around 60-65 ppm, influenced by the adjacent oxygen.
-
Aromatic Carbons: Six signals in the aromatic region (110-160 ppm). The carbons directly bonded to fluorine and bromine will show characteristic large C-F and smaller C-Br couplings. The carbon bearing the fluorine will be significantly downfield.[9][10]
-
-
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[11]
-
Data Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H and ¹³C{¹H} experiments should be used.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Expected Absorptions:
-
O-H Stretch (Alcohol): A strong, broad band around 3200-3600 cm⁻¹.[12]
-
C-H Stretch (Aromatic & Aliphatic): Bands between 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak bands around 1450-1600 cm⁻¹.
-
C-O Stretch (Primary Alcohol): A strong band around 1050-1150 cm⁻¹.
-
C-F Stretch: A strong band in the 1000-1350 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically 500-650 cm⁻¹.[12]
-
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Setup: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
MS provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.
-
Expected Molecular Ion:
-
The presence of bromine is highly diagnostic. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da. Therefore, in the mass spectrum, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity (an M and M+2 peak), which is a characteristic isotopic signature for a monobrominated compound.
-
For C₈H₈⁷⁹BrFO, the expected monoisotopic mass is 217.9793 Da.
-
For C₈H₈⁸¹BrFO, the expected monoisotopic mass is 219.9773 Da.
-
-
Expected Fragmentation: A prominent fragment would likely be the loss of the hydroxymethyl group (-CH₂OH) or the benzylic cation formed after loss of Br.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or through a GC or LC inlet.
-
Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Ions are detected, and the signal is processed to generate a mass spectrum.
Conclusion
This guide has outlined a comprehensive, structured approach to characterizing the physicochemical properties of (2-Bromo-6-fluoro-4-methylphenyl)methanol. While publicly available experimental data is limited, we have established a robust framework for its empirical determination. By integrating computational predictions with gold-standard experimental protocols, researchers can systematically build a complete data package essential for advancing a compound through the drug discovery and development pipeline. The emphasis on the rationale behind each method and the inclusion of self-validating steps ensures the generation of high-quality, reliable data, forming the bedrock of sound scientific and pharmaceutical development.
References
-
AOBChem. Safety Data Sheet: (2-Bromo-6-fluoro-4-methylphenyl)methanol. [Link][1]
-
PubChem. 2-Bromo-1-(4-methylphenyl)ethan-1-ol. [Link]
-
ResearchGate. The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]
-
Domainex. Thermodynamic Solubility Assay. [Link]
-
ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link][7]
-
Hoffman Fine Chemicals. CAS 1415657-31-6 | (2-Bromo-4-methylphenyl)(4-fluorophenyl)methanol. [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link][9]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link][8]
-
Doc Brown's Chemistry. infrared spectrum of 2-bromo-2-methylpropane. [Link][12]
-
Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link][10]
-
Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-methylpropane. [Link][11]
-
PubChem. (6-Bromo-2,4-difluoro-3-methoxyphenyl)methanol. [Link]
-
PubChem. (2S,3R,4S,5S,6S)-2-Bromo-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate. [Link]
-
Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]
Sources
- 1. aobchem.com [aobchem.com]
- 2. 1936564-11-2|(2-Bromo-6-fluoro-4-methylphenyl)methanol|BLD Pharm [bldpharm.com]
- 3. (2-Bromo-6-fluoro-4-methylphenyl)methanol CAS#: 1936564-11-2 [m.chemicalbook.com]
- 4. evotec.com [evotec.com]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. 2-Bromo-4-methylphenol | C7H7BrO | CID 23109 - PubChem [pubchem.ncbi.nlm.nih.gov]

